Regioselective Methylation: Exclusive 2-Methyl Product Formation Under Acidic Conditions
In contrast to 5-nitroindazole which predominantly yields the 1-methyl isomer under neutral methylation conditions, 2-methyl-5-nitro-2H-indazole can be obtained exclusively via methylation of 5-nitroindazole under acidic conditions [1]. This divergent regioselectivity—where 5-nitroindazole forms solely the 2-methyl derivative under acidic conditions but primarily the 1-methyl isomer under neutral conditions—is not observed for 4-, 6-, and 7-nitroindazole analogs, which consistently favor 2-methyl products under neutral conditions [1].
| Evidence Dimension | Methylation regioselectivity |
|---|---|
| Target Compound Data | Exclusive 2-methyl isomer formation |
| Comparator Or Baseline | 5-Nitroindazole: mainly 1-methyl under neutral conditions; 4-,6-,7-nitroindazole: mainly 2-methyl under neutral conditions |
| Quantified Difference | 100% vs. varying yields of 1-methyl vs. 2-methyl isomers |
| Conditions | Methylation under acidic conditions (pH-dependent) |
Why This Matters
Researchers requiring the pure 2-methyl-5-nitro isomer for downstream functionalization must source this specific compound rather than attempting generic 5-nitroindazole methylation, which yields mixtures unless strictly controlled acidic conditions are employed.
- [1] Jaffari GA, Nunn AJ. Methylation of indazoles and related reactions. J Chem Soc Perkin Trans 1. 1973;2371-2374. DOI: 10.1039/P19730002371. View Source
